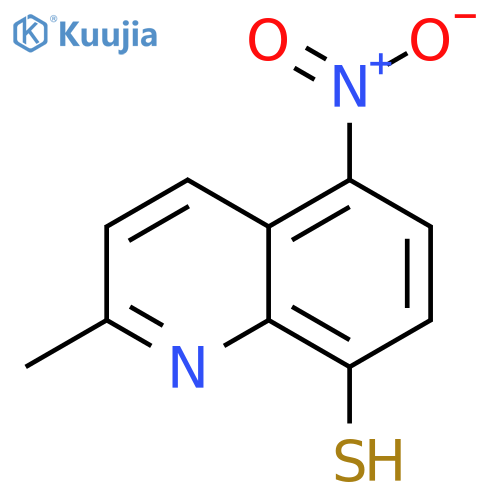

Cas no 1023816-04-7 (2-methyl-5-nitroquinoline-8-thiol)

2-methyl-5-nitroquinoline-8-thiol 化学的及び物理的性質

名前と識別子

-

- 2-methyl-5-nitroquinoline-8-thiol

-

- インチ: 1S/C10H8N2O2S/c1-6-2-3-7-8(12(13)14)4-5-9(15)10(7)11-6/h2-5,15H,1H3

- InChIKey: PDGQCYBGUWDDML-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=C([N+]([O-])=O)C=CC=2S)C=CC=1C

2-methyl-5-nitroquinoline-8-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605798-1g |

2-Methyl-5-nitroquinoline-8-thiol |

1023816-04-7 | 97% | 1g |

¥4116.0 | 2023-02-27 | |

| Chemenu | CM484426-1g |

2-Methyl-5-nitroquinoline-8-thiol |

1023816-04-7 | 97% | 1g |

$588 | 2023-02-27 | |

| Ambeed | A643192-1g |

2-Methyl-5-nitroquinoline-8-thiol |

1023816-04-7 | 97% | 1g |

$600.0 | 2024-04-26 |

2-methyl-5-nitroquinoline-8-thiol 関連文献

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

2-methyl-5-nitroquinoline-8-thiolに関する追加情報

Introduction to 2-methyl-5-nitroquinoline-8-thiol (CAS No. 1023816-04-7)

2-methyl-5-nitroquinoline-8-thiol, identified by its Chemical Abstracts Service (CAS) number 1023816-04-7, is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to the quinoline derivatives family, which is well-documented for its broad spectrum of biological activities and potential therapeutic applications. The structural uniqueness of 2-methyl-5-nitroquinoline-8-thiol lies in its nitro and thiol functional groups, which contribute to its distinct chemical reactivity and biological properties.

The presence of a nitro group at the 5-position and a thiol group at the 8-position of the quinoline core introduces a high degree of electrophilicity and nucleophilicity, making it a versatile scaffold for further chemical modifications and derivatization. Such structural features are often exploited in the design of novel compounds targeting various disease mechanisms, particularly in oncology and infectious diseases. The compound’s ability to engage in redox chemistry, facilitated by the thiol moiety, further enhances its potential as an intermediate in drug synthesis.

Recent advancements in computational chemistry and molecular modeling have highlighted the promising role of 2-methyl-5-nitroquinoline-8-thiol as a lead compound in the development of antitumor agents. Studies suggest that the nitro group can participate in metal coordination, forming complexes with transition metals such as ruthenium and platinum, which are known for their anticancer properties. Additionally, the thiol group’s ability to form disulfide bonds opens avenues for exploring its applications in chemotherapeutic formulations that require controlled release mechanisms.

In the realm of medicinal chemistry, 2-methyl-5-nitroquinoline-8-thiol has been investigated for its potential antimicrobial and antiviral activities. The nitro group’s oxidizing properties contribute to its ability to disrupt microbial cell membranes, while the thiol group can interact with essential biological thiols in pathogens, inhibiting their growth. Preliminary in vitro studies have demonstrated encouraging results against certain resistant bacterial strains, underscoring the need for further exploration.

The synthesis of 2-methyl-5-nitroquinoline-8-thiol involves multi-step organic reactions, typically starting from commercially available quinoline precursors. The introduction of the nitro group at the 5-position is achieved through electrophilic aromatic substitution, while the thiolation at the 8-position is commonly performed using sulfur-containing reagents under controlled conditions. These synthetic pathways highlight the compound’s accessibility for industrial-scale production, provided that optimized protocols are established.

From a pharmacokinetic perspective, 2-methyl-5-nitroquinoline-8-thiol exhibits interesting metabolic profiles. The presence of both electron-withdrawing (nitro) and electron-donating (methyl and thiol) groups influences its solubility, stability, and biodistribution. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its physicochemical properties, ensuring compliance with regulatory standards for drug development.

The growing interest in quinoline derivatives has spurred interdisciplinary collaborations between chemists, biologists, and clinicians to explore novel therapeutic strategies. 2-methyl-5-nitroquinoline-8-thiol stands out as a compound with multifaceted potential, bridging gaps between academic research and clinical applications. Its role as a building block for more complex molecules underscores its significance in medicinal chemistry innovation.

Future research directions may focus on enhancing the bioavailability and selectivity of 2-methyl-5-nitroquinoline-8-thiol through structural modifications. For instance, incorporating prodrugs or conjugating it with targeting ligands could improve its delivery to specific pathological sites. Additionally, exploring its interactions with biomarkers using mass spectrometry-based proteomics could uncover new insights into its mechanism of action.

In conclusion, 2-methyl-5-nitroquinoline-8-thiol (CAS No. 1023816-04-7) is a structurally intriguing compound with significant promise in pharmaceutical research. Its unique functional groups enable diverse applications across multiple therapeutic areas, making it a valuable asset for drug discovery programs aiming to address unmet medical needs.

1023816-04-7 (2-methyl-5-nitroquinoline-8-thiol) 関連製品

- 266360-59-2((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)

- 2171222-02-7((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

- 58645-20-8(2,3,4,6-Tetra-O-acetyl-D-mannopyranose)

- 2168899-74-7(5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine)

- 2168164-45-0(2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1261468-29-4(2-(Chloromethyl)-5-hydroxynaphthalene)

- 2034393-81-0(N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-(1H-indol-3-yl)acetamide)

- 1804416-68-9(4-(Chloromethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

- 1923082-67-0(4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile)

- 852634-41-4(1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1))